molecular formula C11H12O3 B12602118 2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 648416-43-7

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12602118
CAS No.: 648416-43-7
M. Wt: 192.21 g/mol
InChI Key: VTIHGMUVMGGAGT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of formaldehyde. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of 2-(Formyl)-1-(2-methoxyphenyl)prop-2-en-1-one.

    Reduction: Formation of 2-(Hydroxymethyl)-1-(2-methoxyphenyl)propan-1-ol.

    Substitution: Formation of 2-(Hydroxymethyl)-1-(2-halophenyl)prop-2-en-1-one.

Scientific Research Applications

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 2-(Hydroxymethyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • 2-(Hydroxymethyl)-1-(2-methylphenyl)prop-2-en-1-one

Uniqueness

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

648416-43-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H12O3/c1-8(7-12)11(13)9-5-3-4-6-10(9)14-2/h3-6,12H,1,7H2,2H3

InChI Key

VTIHGMUVMGGAGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(=C)CO

Origin of Product

United States

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